4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline
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Overview
Description
4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline is a synthetic organic compound that features a bromine atom, a methyl group, and a triazole ring attached to a benzyl aniline structure
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, are known to interact with a broad range of biological targets . These can include various enzymes, receptors, and other proteins, depending on the specific structure and functional groups of the compound.
Mode of Action
1,2,4-triazoles are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of compounds containing the 1,2,4-triazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline typically involves multiple steps, starting with the preparation of the core aniline structure. One common method involves the bromination of 3-methyl aniline to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 4-carboxy-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.
Reduction: 3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.
Substitution: 4-azido-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline.
Scientific Research Applications
4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]aniline
- 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]pyridine
- 4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]imidazole
Uniqueness
4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline is unique due to the specific positioning of the bromine atom and the triazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3-methyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-8,10-11,19H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAVSJRPHVNUCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)N3C=NC=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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